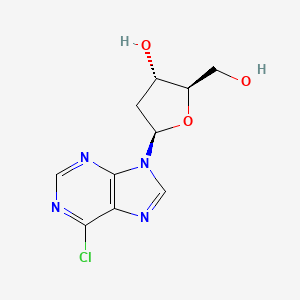
6-Chloropurine-2'-deoxyriboside
Overview
Description
6-Chloropurine-2’-deoxyriboside is a nucleoside analog that consists of a purine base, 6-chloropurine, attached to a deoxyribose sugar
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-chloropurine-2’-deoxyriboside typically involves the reaction of 6-chloropurine with 2’-deoxycytidine. This reaction is catalyzed by nucleoside-2’-deoxyribosyltransferase (E.C. 2.4.2.6) and is followed by chemical conversion into the 5’-dimethoxytrityl 3’- (2-cyanoethyl-N,N-diisopropylamino) phosphoramidite derivative .
Industrial Production Methods: Industrial production of 6-chloropurine-2’-deoxyriboside can be achieved through enzymatic synthesis using thermophilic microorganisms. For example, Geobacillus stearothermophilus has been used to achieve high conversion rates of 6-chloropurine to 6-chloropurine-2’-deoxyriboside .
Chemical Reactions Analysis
Types of Reactions: 6-Chloropurine-2’-deoxyriboside undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the purine ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: These reactions can modify the purine base or the sugar moiety.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as amines or thiols under mild conditions.
Oxidation and Reduction Reactions: Common reagents include oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile, products can include various purine derivatives.
Oxidation Products: Oxidized forms of the purine base or sugar.
Reduction Products: Reduced forms of the purine base or sugar.
Scientific Research Applications
6-Chloropurine-2’-deoxyriboside has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of modified oligonucleotides for various biochemical assays.
Biology: Employed in studies involving DNA replication and repair mechanisms.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the production of fluorescently labeled oligonucleotides for diagnostic applications.
Mechanism of Action
The mechanism of action of 6-chloropurine-2’-deoxyriboside involves its incorporation into DNA, where it can interfere with DNA replication and repair processes. This incorporation can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The compound targets specific enzymes involved in nucleic acid metabolism, such as DNA polymerases and ribonucleotide reductases .
Comparison with Similar Compounds
6-Chloropurine Riboside: Similar to 6-chloropurine-2’-deoxyriboside but with a ribose sugar instead of deoxyribose.
2-Chloroadenine: Another chlorinated purine derivative with similar biological activities.
6-Mercaptopurine: A purine analog used in the treatment of leukemia.
Uniqueness: 6-Chloropurine-2’-deoxyriboside is unique due to its specific structure, which allows it to be incorporated into DNA and exert its effects on DNA replication and repair. This specificity makes it a valuable tool in both research and therapeutic applications.
Properties
IUPAC Name |
(2R,3S,5R)-5-(6-chloropurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN4O3/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(17)6(2-16)18-7/h3-7,16-17H,1-2H2/t5-,6+,7+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGEULCIODBNODW-RRKCRQDMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2N=CN=C3Cl)CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=CN=C3Cl)CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4594-45-0 | |
| Record name | 6-Chloropurine 2'-deoxyriboside | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


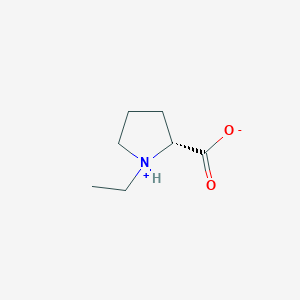
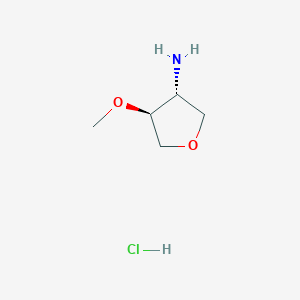

![[(1S,2R)-2-hydroxycyclobutyl]azanium;chloride](/img/structure/B7971032.png)


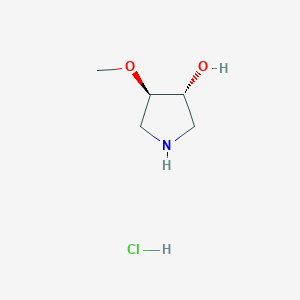
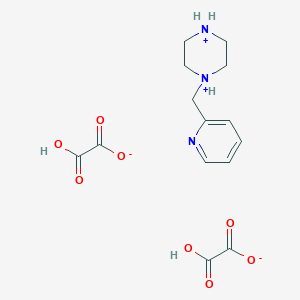





![1-[1-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]-1h-pyrazol-4-amine hydrochloride](/img/structure/B7971102.png)
